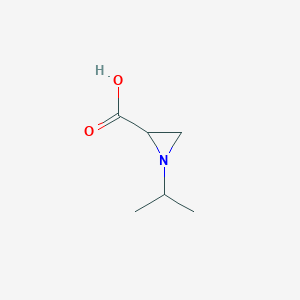

1-(Propan-2-yl)aziridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

743382-70-9 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-propan-2-ylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4(2)7-3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |

InChI Key |

VVYSQHWBJAMQMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Imine Preparation : N,N-diisopropyl-N-phosphonyl imines are synthesized from p-toluenesulfonamide and sodium p-toluenesulfinate in formic acid/water.

- Enolate Formation : β-Bromo lithium enolates are generated from isopropyl esters under cryogenic conditions (-78°C).

- Cyclization : The pre-cooled imine solution is slowly added to the enolate mixture in the presence of 4Å molecular sieves, inducing aziridine ring closure.

Critical Parameters

- Temperature : -78°C ensures stereochemical control.

- Solvent : Absolute THF or similar aprotic solvents.

- Addition Rate : Slow, dropwise addition minimizes side reactions.

| Conditions | Yield Range | Diastereoselectivity | Reference |

|---|---|---|---|

| -78°C, 4Å MS, slow addition | 51–87% | >99:1 dr |

N–N Bond Cleavage Method

Developed for methyl esters, this approach can be adapted for isopropyl derivatives by modifying the starting material. The reaction involves 3-(2,2,2-trimethylhydrazinio)propionate bromide and potassium carbonate.

Protocol

- Reaction Mixture : Isopropyl 3-(2,2,2-trimethylhydrazinio)propionate bromide + K₂CO₃ (4–6 eq).

- Thermal Cleavage : Heated to 140–160°C under anhydrous conditions.

- Purification : Column chromatography or recrystallization.

Key Optimizations

- Anhydrous Conditions : Moisture degrades the bromide precursor.

- Temperature Control : Narrow range (140–160°C) prevents decomposition.

| Substrate | Base | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Isopropyl hydrazinio bromide | K₂CO₃ (6 eq) | 140–160°C | 75% | >99% |

Cyclization of 2,3-Dihalo Esters

Adapted from methods for methyl esters, this route utilizes isopropyl 2,3-dichloropropionate and ammonia.

Reaction Sequence

Performance Metrics

| Starting Material | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Isopropyl 2,3-dichloropropionate | 60°C, NH₃, 8 hr, pressure | 91.6%* | 92% |

*Yield extrapolated from methyl ester data.

Solid-Phase Synthesis

Employed for Fmoc-protected aziridine esters, this method enables peptide coupling.

Procedure

- Fmoc Protection : Isopropyl aziridine-2-carboxylic acid is treated with Fmoc-OSu in 1,4-dioxane.

- Resin Loading : The Fmoc-protected ester is anchored to solid-phase supports.

- Cleavage : HFIP in DCM releases the product for further functionalization.

Applications

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Fmoc Protection | Fmoc-OSu, 1,4-dioxane | RT, overnight | Fmoc-aziridine ester | |

| Solid-Phase Loading | Resin, HATU | DMF, RT | Anchored intermediate |

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Aza Darzens | High stereoselectivity, scalable | Requires cryogenic equipment |

| N–N Bond Cleavage | High yield, simple purification | Anhydrous conditions critical |

| Dihalo Ester Cyclization | Well-established protocol | Pressure reactor required |

| Solid-Phase Synthesis | Enables peptide conjugation | Limited to Fmoc-protected derivatives |

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as thiols, amines, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophiles: Thiols, amines, and alcohols are commonly used in nucleophilic ring-opening reactions.

Oxidizing Agents: Various oxidizing agents can be employed to oxidize the compound, depending on the desired product.

Major Products:

Alkylated Products: Nucleophilic ring-opening reactions typically yield alkylated products.

Oxidized Derivatives: Oxidation reactions can produce a range of oxidized derivatives.

Scientific Research Applications

Cancer Therapy

Aziridine derivatives, including 1-(propan-2-yl)aziridine-2-carboxylic acid, are recognized for their alkylating properties, which make them valuable in cancer therapy. These compounds can form covalent bonds with DNA, leading to the disruption of cancer cell replication. For instance, aziridine-based compounds have been linked to the development of chemotherapeutic agents like thiotepa and mitomycin C, which are used to treat various cancers by targeting rapidly dividing cells .

Recent studies indicate that aziridine derivatives can enhance the efficacy of existing chemotherapeutic agents. The incorporation of aziridine-2-carboxylic acid derivatives into pharmaceutical formulations has shown promise in improving therapeutic outcomes while potentially reducing side effects associated with traditional chemotherapy .

Immunomodulatory Effects

Research has demonstrated that certain aziridine derivatives possess immunostimulatory properties. For example, N-substituted aziridine-2-carboxylic acid derivatives have been found to significantly increase leukocyte and lymphocyte counts when administered in vivo. This suggests their potential utility in treating infections or as adjuvants in vaccine formulations .

Reactivity and Functionalization

The unique three-membered ring structure of aziridines makes them susceptible to nucleophilic attack, allowing for various functionalization reactions. This reactivity is exploited in synthesizing more complex molecules that can serve as intermediates in drug development .

Anti-Cancer Activity

A study investigating the anti-cancer properties of sulphonamides derived from aziridine-2-carboxylic acid showed significant inhibitory effects on protein disulfide isomerases (PDIs), which are implicated in cancer progression. The synthesized compounds demonstrated both anti-cancer and anti-thrombotic activities, indicating their dual therapeutic potential .

Immunological Studies

Another research initiative focused on the immunological effects of aziridine derivatives revealed that these compounds could enhance antibody formation in spleen cells, suggesting their application as immune boosters in clinical settings .

Mechanism of Action

The high strain energy of the aziridine ring in 1-(Propan-2-yl)aziridine-2-carboxylic acid promotes its reactivity towards nucleophiles. This reactivity is primarily due to the ring-opening reactions that generate alkylated products. The compound’s mechanism of action involves the selective alkylation of thiol groups in proteins, which can inhibit the activity of enzymes such as protein disulfide isomerases . This inhibition can disrupt the 3D structure of proteins, leading to potential anticancer effects .

Comparison with Similar Compounds

Table 1: Key Aziridine-2-Carboxylic Acid Derivatives and Their Properties

Key Observations:

Aryl substituents (e.g., 3-aryl derivatives) correlate with anti-cancer activity, mimicking bioactive scaffolds like caffeic acid . Carboxylic acid vs. esters: Free carboxylic acids (e.g., the target compound) may exhibit stronger enzyme-binding affinity due to hydrogen bonding, while esters (e.g., methyl ester) serve as synthetic intermediates .

3-Aryl derivatives demonstrate cytotoxicity via apoptosis pathways, suggesting that substituent position (1- vs. 3-) critically influences mechanism of action .

Comparison with Non-Aziridine Small-Ring Analogues

Cyclopropane Derivatives

1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane analogue, is a plant ethylene precursor but lacks the aziridine ring’s nucleophilic reactivity. However, both compounds share strain-driven reactivity, with ACC serving as a metabolic precursor and the target aziridine acting as a reactive pharmacophore .

Piperidine and Pyrrolidine Derivatives

Compounds like 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid () exhibit larger, less-strained rings, reducing reactivity but enhancing conformational flexibility. These derivatives are less likely to act as enzyme inhibitors compared to aziridines but may excel in receptor-binding applications due to their flexibility .

Biological Activity

1-(Propan-2-yl)aziridine-2-carboxylic acid, a compound characterized by its aziridine ring structure and carboxylic acid functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an aziridine ring, which is known for its high reactivity due to ring strain. This structural characteristic allows it to participate in various chemical reactions, making it a valuable scaffold in drug development. The presence of the carboxylic acid group further enhances its reactivity, enabling it to undergo esterification and amidation reactions.

Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent . The mechanism of action is primarily attributed to its ability to alkylate DNA, leading to the disruption of cellular processes critical for cancer cell survival. Studies have shown that similar aziridine derivatives can inhibit specific enzymes involved in cancer progression, suggesting that this compound may possess comparable properties.

Case Studies

- In Vitro Studies : A study evaluating aziridine derivatives demonstrated that compounds with similar structures exhibited IC50 values comparable to established anticancer drugs like cisplatin. For instance, aziridine phosphine oxides showed IC50 values of 6.4 µM and 4.6 µM against HeLa cells, indicating potent cytotoxic effects .

- Mechanistic Insights : The antiproliferative effects were linked to cell cycle arrest in the S phase and increased apoptosis rates among treated cells. This suggests that this compound may also induce oxidative stress and activate apoptotic pathways similar to other well-studied aziridine compounds like imexon .

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes:

- Protein Disulfide Isomerases (PDIs) : Recent studies have shown that aziridine derivatives can act as inhibitors of PDIs, which are crucial for protein folding and stability in cells. The inhibition of PDIs could lead to enhanced apoptosis in cancer cells .

- Antithrombotic Activity : Some studies suggest that aziridine derivatives exhibit anti-thrombotic effects, potentially making them candidates for further exploration in cardiovascular therapies .

Comparison with Other Aziridine Derivatives

The biological activity of this compound can be compared with other aziridine derivatives based on their anticancer efficacy and enzyme inhibition capabilities.

| Compound | IC50 (µM) against HeLa Cells | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | TBD | DNA alkylation | Potential apoptosis induction |

| Aziridine Phosphine Oxide (Compound 5) | 6.4 | Cell cycle arrest | Increased sub-G1 phase cells |

| Imexon | TBD | Reactive oxygen species elevation | Apoptosis via mitochondrial pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.